(S)-9-(2,3-Dihydroxypropyl)adenine

Vue d'ensemble

Description

(S)-9-(2,3-Dihydroxypropyl)adenine, also known as this compound, is a useful research compound. Its molecular formula is C8H11N5O2 and its molecular weight is 209.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with toll-like receptor 2 (tlr2), which plays a crucial role in the innate immune system .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to bind to and activate dendritic cells by engaging tlr2 . This interaction can lead to a variety of downstream effects, including the activation of the immune response.

Biochemical Pathways

The engagement of tlr2, as seen with similar compounds, can trigger a cascade of immune responses, including the production of cytokines and the activation of immune cells .

Result of Action

The activation of tlr2 by similar compounds can lead to a variety of immune responses, potentially contributing to their therapeutic effects .

Activité Biologique

(S)-9-(2,3-Dihydroxypropyl)adenine (DHPA) is a notable aliphatic nucleoside analog with significant antiviral properties. This compound has garnered attention due to its ability to inhibit the replication of various DNA and RNA viruses, making it a subject of interest in virology and medicinal chemistry.

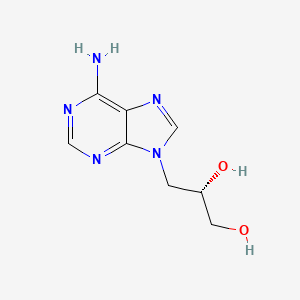

Chemical Structure and Properties

DHPA is characterized by the substitution of the sugar moiety in adenine with a 2,3-dihydroxypropyl group. This modification enhances its biological activity compared to traditional nucleosides. The structure can be represented as follows:

The antiviral mechanism of DHPA involves the inhibition of viral replication at various stages. It has been shown to effectively reduce the mortality rate in animal models infected with viruses such as vesicular stomatitis virus (VSV) and measles virus. The compound acts by interfering with the viral life cycle, particularly affecting viral RNA synthesis.

In Vitro Studies

DHPA has demonstrated broad-spectrum antiviral activity against several viruses, including:

- Vaccinia Virus

- Herpes Simplex Virus (HSV) Types 1 and 2

- Measles Virus

- Vesicular Stomatitis Virus

In vitro studies have shown that DHPA inhibits the replication of these viruses effectively, with varying degrees of potency depending on the viral strain and concentration used. For instance, one study reported significant inhibition of VSV replication in cultured cells at micromolar concentrations .

| Virus Type | Inhibition Concentration (µM) | Reference |

|---|---|---|

| Vaccinia | 10 | |

| Herpes Simplex (Type 1) | 5 | |

| Measles | 25 | |

| Vesicular Stomatitis | 1 |

In Vivo Studies

In animal models, particularly in mice inoculated with VSV, DHPA significantly reduced mortality rates. Treatment with DHPA resulted in a marked decrease in viral load and improved survival rates compared to untreated controls .

Case Studies

- VSV Infection in Mice : A study conducted by De Clercq et al. demonstrated that mice treated with DHPA exhibited a survival rate of over 70% compared to a control group that had a mortality rate exceeding 90% when infected with VSV .

- Potato Virus X Replication : DHPA was also tested against Potato Virus X (PVX), showing effective inhibition comparable to known antiviral agents like cycloheximide. The time-response course indicated that DHPA could be utilized as an effective treatment for viral infections in plants .

Cytotoxicity and Safety Profile

While DHPA exhibits potent antiviral activity, it is crucial to evaluate its cytotoxicity. Research indicates that at therapeutic concentrations, DHPA does not significantly affect cell viability, making it a promising candidate for further development as an antiviral agent .

Applications De Recherche Scientifique

Antiviral Activity

One of the most prominent applications of (S)-9-(2,3-Dihydroxypropyl)adenine is its broad-spectrum antiviral activity . Research has demonstrated that DHPA effectively inhibits the replication of a variety of DNA and RNA viruses. Notable findings include:

- Inhibition of Viral Replication : DHPA has been shown to inhibit viruses such as vaccinia, herpes simplex (types 1 and 2), measles, and vesicular stomatitis virus in vitro and in vivo .

- Mechanism of Action : The proposed mechanism involves mimicking natural nucleotides, thereby interfering with nucleic acid synthesis during viral replication. This interference is crucial for the development of antiviral therapies .

Research in Plant Biology

In addition to its antiviral properties, this compound has been studied for its effects on plant growth:

- Impact on Seedling Development : Studies involving Vicia faba (broad bean) seedlings indicated that DHPA can suppress root and shoot development compared to controls treated with adenine or adenosine. This suggests potential applications in agricultural biotechnology as a growth regulator .

- Cytokinin-like Activity : Although less potent than traditional cytokinins, DHPA exhibits some inhibitory effects on plant growth, which could be explored for agricultural applications .

Insect Control

This compound has also been investigated for its potential as an insect chemosterilant :

- Effects on Insect Populations : Research indicates that DHPA can induce female sterility in certain insect species when administered at specific dosages. This property could be harnessed for pest control strategies in agriculture .

Structural Analog Studies

The compound's structural characteristics allow for comparative studies with other nucleoside analogs:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 9-(2-Hydroxypropyl)adenine | Hydroxyl group at position 2 | Less potent antiviral activity compared to DHPA |

| 9-(3-Hydroxypropyl)adenine | Hydroxyl group at position 3 | Different biological activity profile |

| 9-(2-Methoxyethyl)adenine | Ether linkage instead of hydroxyl | Exhibits different pharmacokinetics |

| 9-(2-Aminoethyl)adenine | Amino group substitution | Potentially higher toxicity |

These compounds are studied for their unique properties and potential therapeutic applications but differ significantly in their biological activities compared to this compound .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound across various applications:

- Antiviral Efficacy : A study demonstrated that DHPA reduced mortality rates in mice infected with vesicular stomatitis virus when administered intranasally .

- Plant Growth Suppression : Research comparing the effects of DHPA with adenine and adenosine on Vicia faba seedlings revealed significant differences in root and shoot development, suggesting a potential role in regulating plant growth .

- Insect Sterilization Trials : Experimental trials indicated that dietary administration of DHPA could lead to sterility in female insects, highlighting its potential utility in pest management strategies .

Propriétés

IUPAC Name |

(2S)-3-(6-aminopurin-9-yl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)1-5(15)2-14/h3-5,14-15H,1-2H2,(H2,9,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLQFBVNOFBPRJ-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CC(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)C[C@@H](CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969282 | |

| Record name | 3-(6-Amino-9H-purin-9-yl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54262-83-8 | |

| Record name | (S)-9-(2,3-Dihydroxypropyl)adenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54262-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-(6-amino-9H-purin-9-yl)-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054262838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(6-Amino-9H-purin-9-yl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.